molecular formula C7H6BrFMg B071462 3-Fluoro-4-methylphenylmagnesium bromide CAS No. 185077-02-5

3-Fluoro-4-methylphenylmagnesium bromide

Cat. No. B071462
M. Wt: 213.33 g/mol
InChI Key: QLGSDGDHUROFKU-UHFFFAOYSA-M
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Description

Synthesis Analysis The synthesis of 3-Fluoro-4-methylphenylmagnesium bromide typically involves the reaction of 3-fluoro-4-methylbromobenzene with magnesium metal. This reaction is generally carried out in anhydrous ether as a solvent, under an inert atmosphere to prevent the magnesium from reacting with moisture or oxygen. The process yields a Grignard reagent, which is highly reactive and forms the basis for further chemical reactions (Mongin et al., 2002).

Molecular Structure Analysis The molecular structure of related organomagnesium compounds has been extensively studied using techniques such as X-ray crystallography and NMR spectroscopy. These studies provide insights into the geometric parameters and electronic properties of the compound, which are crucial for understanding its reactivity and interaction with other molecules. For instance, the structural properties and quantum chemical analysis of a new chalcone derivative have been explored, highlighting the significance of molecular geometry in determining the compound's chemical behavior (Zaini et al., 2018).

Chemical Reactions and Properties 3-Fluoro-4-methylphenylmagnesium bromide participates in various chemical reactions, notably cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules. The compound's ability to form bonds with electrophilic carbon atoms makes it a valuable tool in the creation of carbon-carbon and carbon-heteroatom bonds. Such reactions are fundamental in the synthesis of aromatic compounds, pharmaceuticals, and agrochemicals (Mongin et al., 2002).

Scientific Research Applications

Fluorescent Sensors

  • Fluoride Ion Detection : A study by Zou et al. (2014) describes the synthesis of a novel NIR region fluoride sensor using an arylmagnesium bromide derivative. This sensor exhibits a specific, rapid colorimetric and ‘turn-off’ fluorescence response for fluoride ions in solution and in living cells, highlighting its potential in environmental monitoring and biological applications Zou et al., 2014.

Organic Synthesis

  • Cross-Coupling Reactions : Mongin et al. (2002) reported the first nickel-catalyzed cross-coupling reactions between fluoroarenes and aryl organometallics. This study includes the use of phenylmagnesium halides, demonstrating the utility of arylmagnesium reagents in creating complex molecular structures, which is crucial for pharmaceutical synthesis and materials science Mongin et al., 2002.
  • Electrophilic Substitution : Lur'e et al. (1980) explored the electrophilicity of certain compounds by interacting with m- and p-fluorophenylmagnesium bromide. The study contributes to understanding the mechanisms of electrophilic substitution reactions, essential for developing synthetic strategies in organic chemistry Lur'e et al., 1980.

Material Science

  • Conjugated Polythiophenes : Gohier et al. (2013) investigated the use of 3-Fluoro-4-hexylthiophene as a building block for tuning the electronic properties of conjugated polythiophenes. Although not directly using 3-Fluoro-4-methylphenylmagnesium bromide, this research indicates the broader relevance of fluoroaryl magnesium reagents in modifying the properties of conductive polymers, which are pivotal for electronic and optoelectronic devices Gohier et al., 2013.

Chemical Education

  • Undergraduate Chemistry Education : Hein et al. (2015) described a discovery-based Grignard experiment for second-year undergraduate organic chemistry courses. This experiment emphasizes the chemoselectivity of Grignard reagent formation, fostering a deeper understanding of reaction mechanisms among students, and highlighting the educational value of such compounds in teaching laboratory settings Hein et al., 2015.

Safety And Hazards

3-Fluoro-4-methylphenylmagnesium bromide is classified as a flammable liquid (Category 2), acute oral toxicity (Category 4), skin corrosion/irritation (Category 1B), serious eye damage/eye irritation (Category 1), carcinogenicity (Category 2), and specific target organ toxicity (single exposure, Category 3, targeting the respiratory system and central nervous system) . It is advised to use personal protective equipment as required, wash face, hands, and any exposed skin thoroughly after handling, and not to eat, drink, or smoke when using this product . It should be used only outdoors or in a well-ventilated area, kept away from heat/sparks/open flames/hot surfaces, and stored locked up in a well-ventilated place .

properties

IUPAC Name

magnesium;1-fluoro-2-methylbenzene-5-ide;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F.BrH.Mg/c1-6-4-2-3-5-7(6)8;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGSDGDHUROFKU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=[C-]C=C1)F.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-methylphenylmagnesium bromide

CAS RN

185077-02-5
Record name Bromo(3-fluoro-4-methylphenyl)magnesium
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